N-(3-chlorophenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
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Overview
Description
N-(3-chlorophenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a chlorophenyl group, a fluorobenzoyl group, and a tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable chlorinated aromatic compound.
Attachment of the Fluorobenzoyl Group: The fluorobenzoyl group can be attached through an acylation reaction using 4-fluorobenzoyl chloride and a suitable base.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinoline N-oxides and other oxidized derivatives.
Reduction: Alcohols, amines, and reduced quinoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives of the compound.
Scientific Research Applications
N-(3-chlorophenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Biological Research: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.
Chemical Research: It serves as a model compound for studying the reactivity and properties of quinoline derivatives.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N-(3-chlorophenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can be compared with other similar compounds, such as:
N-(3-chlorophenyl)-N’-(4-fluorobenzoyl)thiourea: This compound has a thiourea group instead of a carboxamide group, which may result in different biological activities and reactivity.
1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide: Lacks the chlorophenyl group, which may affect its overall properties and applications.
N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide: Lacks the fluorobenzoyl group, leading to differences in its chemical behavior and biological effects.
Properties
IUPAC Name |
N-(3-chlorophenyl)-1-(4-fluorobenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2O2/c24-18-4-1-5-20(14-18)26-22(28)17-8-11-21-16(13-17)3-2-12-27(21)23(29)15-6-9-19(25)10-7-15/h1,4-11,13-14H,2-3,12H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPZCNCFUKXQLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl)N(C1)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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